molecular formula C6H2BrClN2 B2511781 4-Bromo-2-chloronicotinonitrile CAS No. 1807017-39-5

4-Bromo-2-chloronicotinonitrile

Cat. No.: B2511781
CAS No.: 1807017-39-5
M. Wt: 217.45
InChI Key: LBAHFQLANUWCPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is an important intermediate for synthesizing thienopyridines, which are characteristic ikk beta inhibitors .

Mode of Action

As an intermediate in the synthesis of thienopyridines, it likely interacts with its targets to inhibit the IKK beta pathway .

Biochemical Pathways

4-Bromo-2-chloronicotinonitrile is involved in the synthesis of thienopyridines . Thienopyridines are known to inhibit the IKK beta pathway, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminonicotinonitriles , while oxidation can produce carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Bromo-2-chloronicotinonitrile is an organic compound belonging to the class of halogenated pyridines. Its structure features both bromine and chlorine substituents on the pyridine ring, along with a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C6H3BrClN2
  • Molecular Weight : Approximately 217.45 g/mol
  • CAS Number : 1805210-07-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. The following sections summarize key findings regarding its antimicrobial and anticancer properties, as well as its interaction with metabolic pathways.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. The compound has shown activity against various cancer cell lines, including breast and lung cancer cells. Its mechanism may involve apoptosis induction and inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

Interaction with Metabolic Pathways

Research has indicated that this compound interacts with cytochrome P450 enzymes, particularly as a CYP1A2 inhibitor. This interaction suggests potential implications for drug metabolism and pharmacokinetics, as it may influence the bioavailability and efficacy of co-administered drugs.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, a study focused on a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages, indicating the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

4-bromo-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHFQLANUWCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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